N-[(2-butan-2-yloxypyridin-4-yl)methyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide
Description
N-[(2-butan-2-yloxypyridin-4-yl)methyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridine ring, a benzofuran moiety, and an acetamide group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[(2-butan-2-yloxypyridin-4-yl)methyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-4-14(2)27-21-9-15(7-8-22-21)12-23-20(24)10-16-13-26-19-11-17(25-3)5-6-18(16)19/h5-9,11,13-14H,4,10,12H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJQLDRMXIOJOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=NC=CC(=C1)CNC(=O)CC2=COC3=C2C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-butan-2-yloxypyridin-4-yl)methyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyridine Derivative: The pyridine ring is functionalized with a butan-2-yloxy group through an alkylation reaction.
Benzofuran Synthesis: The benzofuran moiety is synthesized via a cyclization reaction involving a suitable precursor.
Coupling Reaction: The pyridine derivative and the benzofuran moiety are coupled using a suitable linker, such as an acetamide group, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(2-butan-2-yloxypyridin-4-yl)methyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyridine and benzofuran derivatives.
Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-butan-2-yloxypyridin-4-yl)methyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-butoxy-4-pyridyl)methyl]-2-(6-methoxybenzofuran-3-yl)acetamide
- N-[(2-ethoxy-4-pyridyl)methyl]-2-(6-methoxybenzofuran-3-yl)acetamide
- N-[(2-propoxy-4-pyridyl)methyl]-2-(6-methoxybenzofuran-3-yl)acetamide
Uniqueness
N-[(2-butan-2-yloxypyridin-4-yl)methyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
